![molecular formula C16H22N2O5S2 B2389225 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 2097939-57-4](/img/structure/B2389225.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a small molecule inhibitor that has been extensively studied in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of several enzymes. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide increases the levels of cGMP, leading to vasodilation and improved blood flow. PKC is involved in the regulation of cell growth and differentiation, and the inhibition of this enzyme by N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been shown to have anti-cancer effects. CA is involved in the regulation of acid-base balance, and the inhibition of this enzyme by N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has a variety of biochemical and physiological effects. It has been shown to improve blood flow and reduce inflammation, making it a potential therapeutic agent for cardiovascular and inflammatory diseases. This compound has also been found to have anti-cancer properties, making it a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, such as PDE5 and PKC. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for cardiovascular and inflammatory diseases. Another area of interest is the exploration of its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide and its effects on various enzymes and pathways.
Synthesis Methods
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves several steps. The starting material is 4-bromo-2-nitroaniline, which is reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-nitroaniline. This compound is then reduced to 4-(piperidine-1-sulfonyl)aniline, which is reacted with N-(2-bromoethyl)methanesulfonamide to form N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), protein kinase C (PKC), and carbonic anhydrase (CA). This compound has also been found to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-6-8-15(9-7-14)25(22,23)18-11-3-2-4-12-18/h5-9,13H,2-4,10-12H2,1H3,(H,17,19)/b13-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABMCFYPNIQSTB-WLRTZDKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.